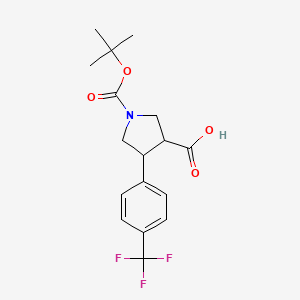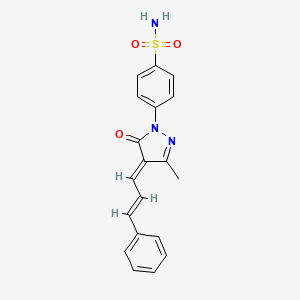
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound featuring a pyrazole ring, a benzenesulfonamide group, and a phenylallylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.
Introduction of the Phenylallylidene Group: The pyrazole derivative is then reacted with cinnamaldehyde under basic conditions to introduce the phenylallylidene moiety.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be effective in treating conditions related to inflammation and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonamide group is particularly useful in the design of polymers and other advanced materials.
作用机制
The mechanism by which 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, modulating their activity.
相似化合物的比较
Similar Compounds
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a sulfonamide group with a pyrazole ring and a phenylallylidene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
4-[(4E)-3-methyl-5-oxo-4-[(E)-3-phenylprop-2-enylidene]pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-14-18(9-5-8-15-6-3-2-4-7-15)19(23)22(21-14)16-10-12-17(13-11-16)26(20,24)25/h2-13H,1H3,(H2,20,24,25)/b8-5+,18-9+ |
InChI 键 |
FARYOKAWTPICDA-HYZSBJHASA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
规范 SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


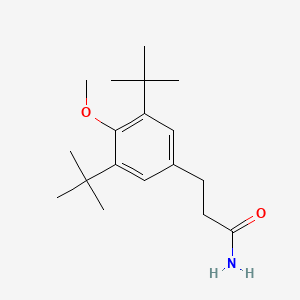
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)
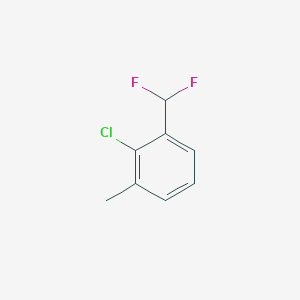
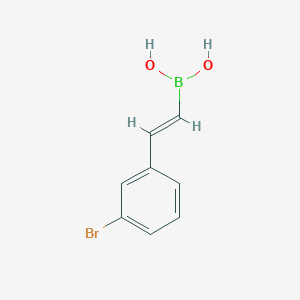
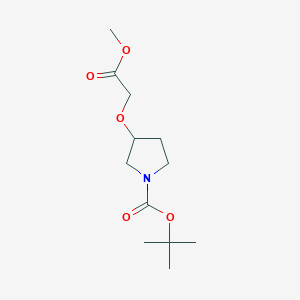
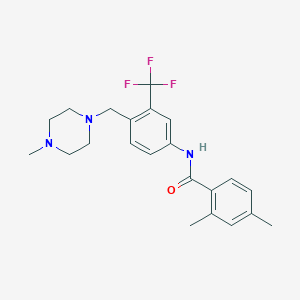

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)

